4-chloro-N-(3-formylphenyl)benzamide
Overview
Description
4-chloro-N-(3-formylphenyl)benzamide is a chemical compound with the molecular formula C14H10ClNO2 and a molecular weight of 259.69 g/mol . It is primarily used in research and industry, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a chloro group and a formyl group attached to a benzamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-formylphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-aminobenzaldehyde under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-formylphenyl)benzamide undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: 4-chloro-N-(3-carboxyphenyl)benzamide.
Reduction: 4-chloro-N-(3-hydroxyphenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(3-formylphenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-formylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function . Additionally, the chloro group can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
4-chloro-N-(3-formylphenyl)benzamide can be compared with other similar compounds, such as:
4-chloro-N-(3-sulfamoylphenyl)benzamide: This compound contains a sulfamoyl group instead of a formyl group, which significantly alters its chemical and biological properties.
4-chloro-N-(3-hydroxyphenyl)benzamide: The hydroxy group in this compound provides different reactivity and potential biological activities compared to the formyl group.
Properties
IUPAC Name |
4-chloro-N-(3-formylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-12-6-4-11(5-7-12)14(18)16-13-3-1-2-10(8-13)9-17/h1-9H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPKRANDHTYRSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368306 | |
Record name | 4-Chloro-N-(3-formyl-phenyl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721409-05-8 | |
Record name | 4-Chloro-N-(3-formyl-phenyl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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